Pyromellitic dianhydride

Description

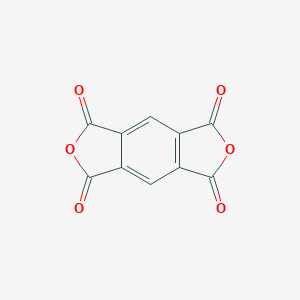

Structure

3D Structure

Properties

IUPAC Name |

furo[3,4-f][2]benzofuran-1,3,5,7-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H2O6/c11-7-3-1-4-6(10(14)16-8(4)12)2-5(3)9(13)15-7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANSXAPJVJOKRDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC3=C1C(=O)OC3=O)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1026536 | |

| Record name | 1H,3H-Benzo(1,2-c:4,5-c')difuran-1,3,5,7-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Pellets or Large Crystals, White hygroscopic solid; [ICSC] White or off-white powder; [Alfa Aesar MSDS], WHITE HYGROSCOPIC CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR. | |

| Record name | 1H,3H-Benzo[1,2-c:4,5-c']difuran-1,3,5,7-tetrone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyromellitic dianhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/793 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PYROMELLITIC DIANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1375 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

397-400 °C | |

| Record name | PYROMELLITIC DIANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6950 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PYROMELLITIC DIANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1375 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble in some organic solvents, In water, 130 mg/L @ 25 °C /Estimated/, Solubility in water: reaction | |

| Record name | PYROMELLITIC DIANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6950 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PYROMELLITIC DIANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1375 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.68 g/cu cm, 1.68 g/cm³ | |

| Record name | PYROMELLITIC DIANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6950 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PYROMELLITIC DIANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1375 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0000048 [mmHg], 4.8X10-6 mm Hg @ 25 °C /Estimated/ | |

| Record name | Pyromellitic dianhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/793 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PYROMELLITIC DIANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6950 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White powder | |

CAS No. |

89-32-7 | |

| Record name | Pyromellitic dianhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyromellitic dianhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PYROMELLITIC DIANHYDRIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4798 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H,3H-Benzo[1,2-c:4,5-c']difuran-1,3,5,7-tetrone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H,3H-Benzo(1,2-c:4,5-c')difuran-1,3,5,7-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene-1,2:4,5-tetracarboxylic dianhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.726 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYROMELLITIC DIANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z22T30QZQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PYROMELLITIC DIANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6950 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PYROMELLITIC DIANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1375 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

286 °C, 287 °C | |

| Record name | PYROMELLITIC DIANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6950 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PYROMELLITIC DIANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1375 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

pyromellitic dianhydride CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of pyromellitic dianhydride (PMDA), a pivotal chemical intermediate in the synthesis of high-performance polymers and other advanced materials. This document details its chemical identity, physical properties, synthesis, and key applications, with a focus on its role in polymer chemistry.

Chemical Identity and Molecular Structure

This compound, systematically known as 1H,3H-Benzo[1,2-c:4,5-c']difuran-1,3,5,7-tetrone, is an organic compound that is the double carboxylic acid anhydride (B1165640) of pyromellitic acid.[1][2][3] It is a highly reactive dianhydride due to the presence of two five-membered anhydride rings fused to a central benzene (B151609) ring at the 1,2- and 4,5-positions.[4][5] This planar and symmetrical structure is fundamental to the exceptional thermal stability and mechanical strength of the polymers derived from it.[5]

-

Synonyms: PMDA, Benzene-1,2,4,5-tetracarboxylic dianhydride, Pyromellitic acid dianhydride[2]

The molecular structure of this compound is depicted below:

Figure 1. Molecular Structure of this compound.

Physicochemical Properties

PMDA is typically a white to light yellow crystalline powder.[4][7] It is hygroscopic and will hydrolyze to pyromellitic acid upon exposure to moisture.[1][4][8] Its key quantitative properties are summarized in the table below.

| Property | Value | References |

| Molecular Weight | 218.12 g/mol | [3][4] |

| Melting Point | 283–288 °C | [4][7][8] |

| Boiling Point | 397–400 °C (at reduced pressure) | [4][8] |

| Flash Point | 380 °C (closed cup) | |

| Density | 1.680 g/cm³ | [8] |

| Solubility | Soluble in DMSO, DMF, acetone; Insoluble in ether, chloroform, benzene | [4][8] |

Synthesis and Production

Industrially, this compound is primarily produced through the gas-phase catalytic oxidation of 1,2,4,5-tetramethylbenzene (B166113) (durene).[1][4] In a laboratory setting, it can be synthesized by the dehydration of pyromellitic acid, often using acetic anhydride.[1][9]

A generalized workflow for the industrial production of PMDA is illustrated below.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C10H2O6 | CID 6966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. What is the structure of pyromellitic acid dihydrate? - Knowledge [zbaqchem.com]

- 6. CAS 89-32-7: this compound | CymitQuimica [cymitquimica.com]

- 7. This compound: Applications in Wastewater Treatment and its Preparation Method_Chemicalbook [chemicalbook.com]

- 8. dakenchem.com [dakenchem.com]

- 9. arkat-usa.org [arkat-usa.org]

A Technical Guide to the Synthesis of Pyromellitic Dianhydride from 1,2,4,5-Tetramethylbenzene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyromellitic dianhydride (PMDA) is a crucial chemical intermediate, primarily utilized as a monomer in the synthesis of high-performance polyimides, such as Kapton. These polymers are renowned for their exceptional thermal stability, chemical resistance, and mechanical strength, making them indispensable in the aerospace, electronics, and automotive industries. This technical guide provides a comprehensive overview of the predominant industrial method for PMDA synthesis: the vapor-phase catalytic oxidation of 1,2,4,5-tetramethylbenzene (B166113) (durene). Detailed experimental protocols for both the synthesis and subsequent purification are presented, along with a summary of key quantitative data. Furthermore, this document includes diagrams illustrating the reaction pathway and experimental workflow to facilitate a deeper understanding of the process.

Introduction

This compound, with the chemical formula C₁₀H₂O₆, is a white, crystalline solid.[1] Its molecular structure, featuring two anhydride (B1165640) groups fused to a benzene (B151609) ring, imparts high reactivity, making it an excellent monomer for polymerization reactions. The primary industrial route to PMDA is the gas-phase oxidation of durene, a reaction that offers a continuous and solvent-free production process.[2][3] This method is favored for its efficiency and reduced environmental impact.[3] The overall chemical transformation is as follows:

C₆H₂(CH₃)₄ + 6O₂ → C₆H₂(C₂O₃)₂ + 6H₂O[1]

This guide will delve into the technical aspects of this synthesis, providing researchers and professionals with the necessary information to understand and potentially implement this process in a laboratory or industrial setting.

Reaction Mechanism and Signaling Pathway

The catalytic oxidation of durene to PMDA is a complex process that occurs on the surface of a heterogeneous catalyst, typically composed of vanadium pentoxide (V₂O₅) supported on titanium dioxide (TiO₂).[4][5] The reaction proceeds through a series of oxidation steps, where the methyl groups of durene are sequentially oxidized to carboxylic acid groups, which then dehydrate to form the dianhydride.

The V₂O₅/TiO₂ catalyst plays a crucial role in facilitating this transformation. The vanadium oxide species on the catalyst surface are believed to be the active sites for the oxidation reaction.[6] The reaction mechanism involves the adsorption of durene and oxygen onto the catalyst surface, followed by a series of redox steps.

-

Step 1: Adsorption: Durene and oxygen molecules from the gas phase adsorb onto the active sites of the V₂O₅/TiO₂ catalyst.

-

Step 2: Oxidation of Methyl Groups: The adsorbed durene undergoes stepwise oxidation of its four methyl groups. This is a multi-step process that likely involves the formation of intermediate species such as aldehydes and carboxylic acids.

-

Step 3: Formation of Pyromellitic Acid: As the oxidation progresses, all four methyl groups are converted to carboxylic acid groups, resulting in the formation of pyromellitic acid.

-

Step 4: Dehydration: The pyromellitic acid, at the elevated reaction temperatures, undergoes intramolecular dehydration to form the more stable this compound.

-

Step 5: Desorption: The final product, PMDA, desorbs from the catalyst surface and is carried away by the gas stream.

Potential side reactions can occur, leading to the formation of byproducts such as phthalic anhydride, trimellitic anhydride, and maleic anhydride, as well as complete oxidation to carbon oxides.[5] The selectivity of the catalyst is therefore a critical factor in maximizing the yield of PMDA.

Experimental Protocols

Catalyst Preparation (V₂O₅/TiO₂)

A common method for preparing V₂O₅/TiO₂ catalysts is the incipient wetness impregnation technique.

Materials:

-

Vanadium pentoxide (V₂O₅)

-

Oxalic acid

-

Titanium dioxide (TiO₂, anatase) support

-

Deionized water

Procedure:

-

Dissolve a calculated amount of V₂O₅ in an aqueous solution of oxalic acid with heating to form a vanadium oxalate (B1200264) solution.[7]

-

Impregnate the TiO₂ support with the vanadium oxalate solution. The volume of the solution should be equal to the pore volume of the support material.

-

Allow the excess water to evaporate at approximately 65°C.[7]

-

Dry the impregnated support at 110-120°C for 16 hours.[7][8]

-

Calcine the dried material in a stream of air or oxygen at 450°C for 2-20 hours.[7][8]

-

Prior to use in the oxidation reaction, the catalyst is typically annealed at 300-500°C.[2]

Gas-Phase Catalytic Oxidation of Durene

This procedure is typically carried out in a fixed-bed reactor.

Apparatus:

-

Fixed-bed reactor

-

Furnace with precise temperature control

-

Mass flow controllers for air and inert gas

-

Durene vaporizer

-

Condenser system for product collection

Procedure:

-

Load the prepared V₂O₅/TiO₂ catalyst into the fixed-bed reactor.

-

Heat the reactor to the desired reaction temperature, typically in the range of 380-450°C, under a flow of inert gas.[2][4]

-

Introduce a preheated stream of air into the reactor.

-

Vaporize the durene and introduce it into the air stream. The concentration of durene in the air mixture is typically kept low (e.g., 0.1-0.2% by volume) to remain outside the explosion limits.[2][4]

-

Maintain a constant gas hourly space velocity (GHSV), typically in the range of 3500-4500 h⁻¹.[2][9]

-

The gaseous product stream exiting the reactor is passed through a series of condensers. The crude PMDA is collected by cooling the gas stream to a temperature of 160-180°C, where the PMDA selectively condenses.[2][10]

-

The tail gas is typically treated with an alkaline solution to remove any acidic byproducts before being vented.[2]

Purification of this compound

The crude PMDA obtained from the gas-phase oxidation typically has a purity of 94-97.5% and requires further purification.[2][9] Common purification methods include recrystallization and sublimation.

Materials:

-

Crude PMDA

-

1,4-Dioxane

Procedure:

-

Dissolve the crude PMDA in hot, refluxing 1,4-dioxane. A typical ratio is 5 to 15 parts by weight of dioxane per part of crude PMDA.[1]

-

Once the PMDA is fully dissolved, allow the solution to cool to room temperature.

-

The purified PMDA will precipitate out of the solution as crystals.

-

Separate the solid precipitate from the dioxane by filtration.

-

Wash the crystals with a small amount of cold dioxane.

-

Dry the purified crystals at 150°C until a constant weight is achieved.[1]

Apparatus:

-

Sublimation apparatus (e.g., vacuum sublimator)

-

Vacuum source

-

Heating source (e.g., heating mantle, oil bath)

-

Cold finger or condenser

Procedure:

-

Place the crude PMDA in the bottom of the sublimation apparatus.

-

Assemble the apparatus and connect it to a vacuum source.

-

Evacuate the system.

-

Begin cooling the cold finger or condenser with cold water or another coolant.

-

Gently heat the bottom of the apparatus. The PMDA will sublime and deposit as pure crystals on the cold surface.

-

Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum.

-

Carefully vent the apparatus to atmospheric pressure and collect the purified PMDA crystals from the cold finger. A purity of 99.2-99.6% can be achieved with this method.[11]

Experimental Workflow

The overall process for the synthesis and purification of PMDA can be visualized as a sequential workflow.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis and purification of PMDA.

Table 1: Catalyst Composition and Preparation

| Parameter | Value | Reference |

| Catalyst | V₂O₅ on TiO₂ (anatase) | [4][5] |

| V₂O₅ Loading | 1-20 wt.% | |

| Promoters | P₂O₅, GeO₂ | [9] |

| Support | TiO₂ (anatase) | [4] |

| Catalyst Preparation | Incipient wetness impregnation | [8] |

| Calcination Temperature | 450°C | [7][8] |

| Catalyst Annealing | 300-500°C | [2] |

Table 2: Reaction Conditions for Gas-Phase Oxidation

| Parameter | Value | Reference |

| Reactor Type | Fixed-bed reactor | [2] |

| Reaction Temperature | 380-450°C | [2][4] |

| Durene Concentration in Air | 0.1-0.2% (v/v) | [4] |

| Gas Hourly Space Velocity (GHSV) | 3500-4500 h⁻¹ | [2][9] |

| Product Condensation Temperature | 160-180°C | [2][10] |

| Crude PMDA Purity | 94-97.5% | [2][9] |

| PMDA Yield (weight) | 100.3-104.2 wt% | [9] |

Table 3: Purification Parameters

| Parameter | Method | Value | Reference |

| Solvent | Recrystallization | 1,4-Dioxane | [1] |

| Solvent to Crude PMDA Ratio | Recrystallization | 5-15 : 1 (by weight) | [1] |

| Drying Temperature | Recrystallization | 150°C | [1] |

| Final Purity | Sublimation | 99.2-99.6% | [11] |

Conclusion

The synthesis of this compound from 1,2,4,5-tetramethylbenzene via gas-phase catalytic oxidation is a well-established and efficient industrial process. This technical guide has provided a detailed overview of this method, including the underlying reaction mechanism, comprehensive experimental protocols for both the synthesis and purification steps, and a summary of key quantitative data. The provided diagrams of the reaction pathway and experimental workflow serve to further elucidate the process. This information is intended to be a valuable resource for researchers, scientists, and professionals in the fields of chemistry and materials science, aiding in the understanding and potential application of this important chemical synthesis.

References

- 1. US3592827A - Purification of this compound - Google Patents [patents.google.com]

- 2. What is the gas phase oxidation process of this compound (PMDA) - Knowledge [zbaqchem.com]

- 3. researchgate.net [researchgate.net]

- 4. biotech-asia.org [biotech-asia.org]

- 5. An Investigation of WO3/V2O5/TiO2 Catalysts: Effects of WO3 on Morphology, Thermal Stability, and Activity for the Catalytic Oxidation of Dimethyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Durene - Wikipedia [en.wikipedia.org]

- 7. lehigh.edu [lehigh.edu]

- 8. lehigh.edu [lehigh.edu]

- 9. CN102626648A - Preparation of this compound (PMDA) multi-component oxide catalyst through catalytic gas phase oxidation method - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. apps.dtic.mil [apps.dtic.mil]

A Technical Guide to the Physical and Chemical Properties of Pyromellitic Dianhydride (PMDA)

Introduction

Pyromellitic dianhydride (PMDA), with the chemical formula C₁₀H₂O₆, is a highly reactive organic compound that serves as a fundamental building block in the synthesis of high-performance polymers.[1][2] Systematically named 1,2,4,5-benzenetetracarboxylic dianhydride, it consists of a central benzene (B151609) ring fused to two anhydride (B1165640) groups.[1] This structure imparts exceptional thermal stability and reactivity, making PMDA a critical monomer in the production of polyimides, such as Kapton, which are prized for their excellent mechanical strength, chemical resistance, and thermal stability.[1][2] It also functions as a curing agent for epoxy resins and a chain extender in polymer recycling.[3][4][5] This guide provides an in-depth overview of the core physical and chemical properties of PMDA, detailed experimental protocols, and key reactivity pathways, intended for researchers, scientists, and professionals in materials science and drug development.

Physical Properties

PMDA typically appears as a white to light yellow crystalline powder.[1][4][6] It is a hygroscopic solid that readily absorbs moisture from the atmosphere.[3][6] Due to its moisture sensitivity, it should be stored in dry, cool, and well-ventilated conditions under an inert atmosphere.[7][8]

Tabulated Physical Data

The key physical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂O₆ | [1][4][6][9] |

| Molecular Weight | 218.12 g/mol | [6][9][10] |

| Appearance | White to light yellow crystalline powder | [1][4][6] |

| Melting Point | 283 - 286 °C (541 - 547 °F) | [3][9][11] |

| Boiling Point | 397 - 400 °C (747 - 752 °F) | [3][4][6][9] |

| Density | 1.68 g/cm³ | [3][4][6][12] |

| Vapor Pressure | 4.8 x 10⁻⁶ mmHg at 25 °C (Estimated) | [6] |

| Log P (n-octanol/water) | ≤ -2.03 at 21.5 °C | [11] |

| Water Solubility | Reacts; 8.56 g/L at 20 °C (before hydrolysis) | [6][10][11] |

Solubility Profile

PMDA's solubility is dictated by its reactivity, particularly with protic solvents. It readily hydrolyzes in water to form pyromellitic acid.[2][4] It is soluble in a range of polar organic solvents but generally insoluble in nonpolar solvents.

| Solvent | Solubility | Source(s) |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | [1][4][5] |

| Dimethylformamide (DMF) | Soluble | [4] |

| Acetone | Soluble | [4][5] |

| Tetrahydrofuran (THF) | Soluble | |

| Methyl Ethyl Ketone (MEK) | Soluble | [4] |

| Ethyl Acetate | Soluble | [4] |

| Chloroform | Insoluble | [4] |

| Ether | Insoluble | [4] |

| Benzene | Insoluble | [4] |

| Water | Reacts to form pyromellitic acid | [4][10][12] |

Chemical Properties and Reactivity

The chemical behavior of PMDA is dominated by the two highly electrophilic anhydride groups, which makes it an excellent electron acceptor.[13] This high reactivity is the basis for its primary applications in polymerization and cross-linking reactions.[14]

Hydrolysis

When exposed to moisture or water, PMDA undergoes rapid hydrolysis. The anhydride rings open to form the corresponding tetracarboxylic acid, pyromellitic acid.[2][4][6] This reaction is a critical consideration for its handling and storage.

Caption: Reaction pathway for the hydrolysis of PMDA.

Polyimide Synthesis

The most significant application of PMDA is as a monomer in the synthesis of polyimides.[1][13] The process typically involves a two-step polycondensation reaction with a diamine (e.g., 4,4'-oxydianiline (B41483), ODA).

-

Poly(amic acid) Formation: PMDA reacts with the diamine at or below room temperature in a polar aprotic solvent like DMF to form a soluble poly(amic acid) intermediate.[13][15]

-

Imidization: The poly(amic acid) is then converted to the final polyimide through thermal or chemical dehydration, which closes the imide rings and eliminates water.[1][15]

Caption: Experimental workflow for two-step polyimide synthesis.

Curing and Cross-Linking Reactions

PMDA serves as an effective curing agent for epoxy resins and a chain extender for polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET).[4][5][9] In these roles, the anhydride groups react with hydroxyl (-OH) and carboxylic acid (-COOH) end-groups on polymer chains. This reaction links separate chains together, increasing the polymer's molecular weight and improving its mechanical and rheological properties.[3]

Caption: Logical diagram of PMDA as a polymer chain extender.

Experimental Protocols

The following sections detail methodologies for the synthesis and analysis of PMDA and its derivatives.

Laboratory Synthesis of PMDA from Pyromellitic Acid

This protocol describes the dehydration of pyromellitic acid to yield PMDA, a common laboratory-scale preparation.[2][3][16]

-

Apparatus: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Reagents: Pyromellitic acid, acetic anhydride (in excess).

-

Procedure: a. Suspend pyromellitic acid in acetic anhydride within the flask. b. Heat the mixture to reflux and maintain for several hours to ensure complete dehydration.[16] c. Cool the reaction mixture, allowing the PMDA product to crystallize. d. Collect the solid product by vacuum filtration. e. Wash the crystals with a suitable solvent (e.g., dry ether) to remove residual acetic anhydride and acetic acid. f. Dry the purified PMDA product in a vacuum oven. For high purity, the product can be further purified by vacuum sublimation.[9]

Synthesis of PMDA-ODA Polyimide

This protocol outlines a general procedure for synthesizing a polyimide from PMDA and 4,4'-oxydianiline (ODA).[15]

-

Apparatus: A three-neck flask with a mechanical stirrer, nitrogen inlet, and addition funnel, placed in a heating mantle.

-

Reagents: this compound (PMDA), 4,4'-oxydianiline (ODA), N,N-dimethylformamide (DMF, anhydrous), Methanol (B129727).

-

Procedure: a. Dissolve a stoichiometric amount of ODA in anhydrous DMF in the flask under a nitrogen atmosphere. b. Slowly add an equimolar amount of solid PMDA to the stirred ODA solution at room temperature. The viscosity will increase significantly as the poly(amic acid) forms. c. Continue stirring the solution for 2-4 hours at room temperature to ensure complete polymerization to the poly(amic acid). d. For thermal imidization, heat the poly(amic acid) solution to 180 °C and maintain for 10-12 hours.[15] Water will be eliminated during this process. e. After cooling, precipitate the resulting polyimide by slowly pouring the polymer solution into a large volume of methanol with vigorous stirring. f. Filter the solid polyimide, wash thoroughly with fresh methanol, and dry in a vacuum oven at 75 °C.[15]

Determination of Water Solubility (Based on OECD Guideline 105)

The "Flask Method" is a standard procedure for determining the water solubility of a substance.[11]

-

Principle: A surplus of the substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

-

Procedure: a. Add an excess amount of PMDA to a flask containing deionized water. b. Agitate the flask at a constant temperature (e.g., 20 °C) for a sufficient time to reach equilibrium (typically 24 hours). Note that for PMDA, this measures the combined solubility and initial hydrolysis rate. c. Centrifuge the solution to separate undissolved solid. d. Analyze the clear aqueous supernatant to determine the concentration of dissolved species. Given its reactivity, this would likely involve titration to measure the total acid content.

Safety and Handling

PMDA is a hazardous substance that requires careful handling to avoid exposure.[10][17]

GHS Hazard Information

| Hazard Statement | Description | Source(s) |

| H317 | May cause an allergic skin reaction. | [3][11][17] |

| H318 | Causes serious eye damage. | [3][11][17] |

| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled. | [3][11][17] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle PMDA exclusively in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[7][8] Eyewash stations and safety showers should be readily accessible.[17]

-

Personal Protective Equipment:

-

Special Handling: Avoid creating dust.[8] Keep containers tightly closed and away from moisture and incompatible materials like strong oxidizing agents and alcohols.[10][17]

This compound is a cornerstone of high-performance polymer chemistry, defined by its high reactivity and the exceptional stability it imparts to resulting materials. Its physical properties, including a high melting point and specific solubility profile, are well-documented. The chemical reactivity, centered on the hydrolysis of its anhydride rings and their reaction with amines and alcohols, enables its widespread use in synthesizing polyimides and modifying other polymers. A thorough understanding of its properties and adherence to strict safety protocols are essential for its effective and safe utilization in research and industrial applications.

References

- 1. grokipedia.com [grokipedia.com]

- 2. What is this compound?_Chemicalbook [chemicalbook.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. dakenchem.com [dakenchem.com]

- 5. This compound | 89-32-7 [chemicalbook.com]

- 6. This compound | C10H2O6 | CID 6966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. This compound CAS#: 89-32-7 [m.chemicalbook.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. ICSC 1375 - this compound [inchem.org]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. koyonchem.com [koyonchem.com]

- 15. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]

- 16. pubs.acs.org [pubs.acs.org]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Hydrolysis of Pyromellitic Dianhydride to Pyromellitic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical hydrolysis of pyromellitic dianhydride (PMDA) to pyromellitic acid (PMA). The document details the reaction mechanism, including the formation of a key intermediate, and outlines experimental protocols for monitoring the reaction kinetics. While specific quantitative kinetic data for the hydrolysis of PMDA remains proprietary or sparsely published in readily accessible literature, this guide furnishes analogous data from similar anhydride (B1165640) hydrolysis reactions to provide a comparative context. Furthermore, this guide presents signaling pathway diagrams and experimental workflows to visually articulate the processes involved.

Introduction

This compound (PMDA) is a crucial chemical intermediate, widely utilized in the synthesis of high-performance polymers, particularly polyimides, which are valued for their exceptional thermal stability, chemical resistance, and dielectric properties. The hydrolysis of PMDA to pyromellitic acid (PMA) is a fundamental reaction that can occur intentionally during synthesis or unintentionally due to the hygroscopic nature of PMDA.[1][2] Understanding the mechanism and kinetics of this hydrolysis is critical for controlling polymerization reactions, ensuring product purity, and managing the storage and handling of PMDA. This guide delves into the core aspects of this transformation.

The Hydrolysis Mechanism: A Two-Step Nucleophilic Acyl Substitution

The conversion of this compound to pyromellitic acid is not a single-step reaction but rather a sequential process involving the hydrolysis of two anhydride groups. The generally accepted mechanism is a nucleophilic acyl substitution, where water acts as the nucleophile.

Step 1: Formation of the Intermediate

The first step involves the nucleophilic attack of a water molecule on one of the carbonyl carbons of the first anhydride ring. This leads to the opening of the ring and the formation of a tetrahedral intermediate, which then rearranges to form 2,4,5-tricarboxy-1-benzoic acid anhydride, a key intermediate. This initial hydrolysis is generally the faster of the two steps.

Step 2: Formation of Pyromellitic Acid

The second step involves the hydrolysis of the remaining anhydride ring in the intermediate. Another water molecule attacks the second anhydride's carbonyl carbon, leading to the opening of the second ring and the final formation of pyromellitic acid (1,2,4,5-benzenetetracarboxylic acid).

The overall reaction can be summarized as follows:

PMDA + 2 H₂O → Pyromellitic Acid

dot

Caption: The two-step hydrolysis of this compound to Pyromellitic Acid.

Quantitative Data

Direct, publicly available quantitative kinetic data, such as the rate constants (k₁ and k₂) and activation energies for the hydrolysis of PMDA, is limited. However, data from analogous cyclic anhydride hydrolysis reactions can provide valuable insights into the expected kinetics. The table below summarizes kinetic data for the hydrolysis of acetic anhydride and phthalic anhydride, which follow similar mechanisms. It is important to note that the reactivity of PMDA is influenced by the electron-withdrawing nature of the second anhydride group, which likely affects the rate constants.

| Anhydride | Reaction Step | Rate Constant (k) | Activation Energy (Ea) | Conditions | Reference |

| Acetic Anhydride | Hydrolysis | 0.158 min⁻¹ | 50.24 kJ/mol | 25°C, in excess water | [3] |

| Phthalic Anhydride | Hydrolysis (catalyzed by N-methyl imidazole) | 0.074 s⁻¹ | Not specified | pH 7.8, 25°C | [4] |

Note: The provided rate constants are for pseudo-first-order conditions where water is in large excess. The actual reaction is second-order.

Experimental Protocols

To determine the kinetic parameters for the hydrolysis of PMDA, a well-designed experimental protocol is essential. The following outlines a general methodology using High-Performance Liquid Chromatography (HPLC) and in-situ Fourier Transform Infrared (FTIR) spectroscopy.

Experimental Workflow

dot

Caption: A generalized workflow for the kinetic study of PMDA hydrolysis.

Detailed Methodologies

4.2.1. Materials and Reagents

-

This compound (PMDA), high purity (>98%)[5]

-

Pyromellitic acid (PMA), for standard preparation

-

Deionized water

-

Buffer solutions (for pH-dependent studies)

-

Acetonitrile (HPLC grade)[6]

-

Phosphoric acid (for mobile phase adjustment)[7]

-

Anhydrous solvent for PMDA stock solution (e.g., anhydrous acetonitrile)[8]

4.2.2. Instrumentation

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector[6][7]

-

Reversed-phase C18 column[7]

-

In-situ Fourier Transform Infrared (FTIR) spectrometer with a probe

-

Temperature-controlled reaction vessel

-

Magnetic stirrer

4.2.3. HPLC Method for Kinetic Analysis

-

Standard Preparation: Prepare standard solutions of known concentrations of PMDA and PMA in the chosen reaction solvent.

-

Reaction Setup: In a temperature-controlled vessel, dissolve a known amount of PMDA in a specific volume of the chosen aqueous medium (e.g., deionized water or buffer). Start the timer immediately upon addition.

-

Sampling: At regular time intervals, withdraw aliquots of the reaction mixture. Immediately quench the reaction by diluting the aliquot in a cold, non-reactive solvent (e.g., acetonitrile) to prevent further hydrolysis.

-

HPLC Analysis: Inject the quenched samples into the HPLC system. A typical mobile phase could be a mixture of methanol (B129727) and a dilute phosphoric acid solution.[7] Set the UV detector to an appropriate wavelength (e.g., 220 nm) to monitor the elution of PMDA, the intermediate, and PMA.[6][7]

-

Data Analysis: Construct calibration curves from the standard solutions. Use these curves to determine the concentrations of PMDA, the intermediate, and PMA in each sample over time. Plot the concentration data against time to determine the rate constants for the two hydrolysis steps.

4.2.4. In-situ FTIR Method for Kinetic Analysis

-

Background Spectrum: Obtain a background spectrum of the solvent in the reaction vessel at the desired temperature.

-

Reaction Initiation: Introduce a known amount of PMDA into the solvent and begin data acquisition immediately.

-

Spectral Monitoring: Collect FTIR spectra at regular intervals. The disappearance of the characteristic anhydride carbonyl peaks (around 1850 cm⁻¹ and 1790 cm⁻¹) and the appearance of the carboxylic acid carbonyl peak (around 1700-1730 cm⁻¹) can be monitored to track the reaction progress.[9]

-

Data Analysis: Correlate the changes in peak absorbance to the concentrations of the reacting species using Beer-Lambert law. This data can then be used to calculate the reaction rates.

Signaling Pathway Diagram

The logical relationship of the hydrolysis process, from the initial reactant to the final product through the intermediate, can be visualized as a signaling pathway.

dot

Caption: Logical pathway of PMDA hydrolysis.

Conclusion

The hydrolysis of this compound to pyromellitic acid is a fundamental two-step reaction with significant implications in polymer chemistry and material science. While specific kinetic data for PMDA remains elusive in the public domain, the mechanistic understanding and the experimental protocols outlined in this guide provide a solid framework for researchers and professionals to study and control this important chemical transformation. The use of modern analytical techniques such as HPLC and in-situ FTIR allows for precise monitoring of the reaction, enabling the determination of kinetic parameters under various conditions. Further research to quantify the rate constants and activation energies for each step of PMDA hydrolysis would be a valuable contribution to the field.

References

- 1. This compound | C10H2O6 | CID 6966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. CN103969392A - High performance liquid chromatographic analysis method for this compound - Google Patents [patents.google.com]

- 7. HPLC Determination of Pyromellitic Acid in Crude this compound [mat-test.com]

- 8. patents.justia.com [patents.justia.com]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Electron Affinity and Charge-Transfer Complexes of Pyromellitic Dianhydride (PMDA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyromellitic dianhydride (PMDA) is a potent electron acceptor that readily forms charge-transfer (CT) complexes with a variety of electron donors, particularly aromatic hydrocarbons. The stability and spectroscopic properties of these complexes are intrinsically linked to the electron affinity of PMDA and the thermodynamics of the complexation reaction. This guide provides a comprehensive overview of the electron affinity of PMDA, the thermodynamic parameters governing the formation of its charge-transfer complexes, and detailed experimental protocols for their synthesis and characterization. All quantitative data are summarized in structured tables for ease of comparison, and key experimental workflows and concepts are visualized using diagrams generated with Graphviz (DOT language).

Electron Affinity of this compound (PMDA)

The electron affinity (EA) of a molecule is a fundamental property that quantifies its ability to accept an electron. For PMDA, a high electron affinity is the primary driver for its ability to form stable charge-transfer complexes.

Experimental Determination of Electron Affinity

Various experimental techniques can be employed to determine the electron affinity of molecules like PMDA. These methods are broadly categorized into gas-phase and condensed-phase measurements.

-

Electron Capture Detector (ECD): Gas chromatography coupled with an electron capture detector is a sensitive method for determining the electron affinities of organic molecules.[1][2][3][4] The detector measures the decrease in a constant electron current as the analyte passes through and captures electrons. The response is related to the electron attachment rate constant, which in turn can be correlated with the electron affinity.

-

Gas-Phase Anion Photoelectron Spectroscopy: This technique involves generating the negative ion of the molecule in the gas phase and then detaching the extra electron with a photon of known energy.[5] By analyzing the kinetic energy of the detached electron, the electron binding energy, and thus the electron affinity of the neutral molecule, can be determined with high precision.

-

Laser Photodetachment Threshold Spectroscopy: This is another high-resolution gas-phase technique that can provide very accurate electron affinity values.[6] It involves irradiating a beam of negative ions with a tunable laser and monitoring the photodetachment signal as a function of photon energy. The onset of photodetachment corresponds to the electron affinity.

Charge-Transfer Complexes of PMDA

PMDA forms well-defined charge-transfer complexes with a wide array of electron-donating molecules, particularly aromatic hydrocarbons.[1][7] In these complexes, a partial transfer of electron density occurs from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of PMDA. This interaction results in the formation of a new, characteristic absorption band in the UV-Vis spectrum, which is not present in the spectra of the individual donor or acceptor molecules.

Thermodynamic Characterization of PMDA Charge-Transfer Complexes

The stability of PMDA charge-transfer complexes can be quantified by determining the thermodynamic parameters of their formation: the association constant (K), the enthalpy of formation (ΔH), and the entropy of formation (ΔS). These parameters are related by the Gibbs free energy equation:

ΔG = -RTlnK = ΔH - TΔS

Table 1: Thermodynamic Data for PMDA Charge-Transfer Complexes with Methylated Benzenes in Carbon Tetrachloride

| Donor | Association Constant (K) at 25°C (M⁻¹) | Enthalpy of Formation (ΔH) (kcal/mol) | Entropy of Formation (ΔS) (cal/mol·K) |

| Benzene | 0.35 | -1.8 | -7.7 |

| Toluene | 0.58 | -2.2 | -8.5 |

| p-Xylene | 1.05 | -2.8 | -9.9 |

| Mesitylene | 1.75 | -3.5 | -11.5 |

| Durene | 3.02 | -4.3 | -13.4 |

Note: Data compiled from various literature sources and may have been determined under slightly different experimental conditions.

Experimental Protocols

Synthesis and Purification of a PMDA Charge-Transfer Complex (e.g., PMDA-Hexamethylbenzene)

This protocol describes a general method for the synthesis and purification of a crystalline charge-transfer complex between PMDA and an aromatic hydrocarbon donor.

Materials:

-

This compound (PMDA), high purity

-

Hexamethylbenzene (B147005) (HMB), high purity

-

Dichloromethane (B109758) (CH₂Cl₂), spectroscopic grade

-

Hexane (B92381), reagent grade

Procedure:

-

Dissolution: Prepare a saturated solution of PMDA in dichloromethane at room temperature. In a separate flask, prepare a saturated solution of hexamethylbenzene in the same solvent.

-

Mixing: Slowly add the hexamethylbenzene solution to the PMDA solution with gentle stirring. A colored solution, indicative of charge-transfer complex formation, should appear.

-

Crystallization: Allow the mixed solution to stand undisturbed at room temperature. Slow evaporation of the solvent will lead to the formation of colored crystals of the PMDA-HMB complex. For slower crystallization and larger crystals, the solution can be stored in a refrigerator (4°C).

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the collected crystals sparingly with a small amount of cold dichloromethane to remove any unreacted starting materials, followed by a wash with hexane to facilitate drying.

-

Drying: Dry the crystals under vacuum to remove all traces of solvent.

Characterization: The resulting crystals can be characterized by:

-

Melting Point: The charge-transfer complex will have a distinct melting point different from the individual components.

-

UV-Vis Spectroscopy: A new charge-transfer band will be observed in the visible region of the spectrum.

-

Infrared (IR) Spectroscopy: Shifts in the vibrational frequencies of the C=O groups of PMDA and the C-H bands of HMB can be observed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the chemical shifts of the protons on both the donor and acceptor molecules upon complexation can be measured.

-

X-ray Crystallography: Provides the definitive solid-state structure of the complex.

Determination of Thermodynamic Parameters by UV-Vis Spectrophotometry (Benesi-Hildebrand Method)

The Benesi-Hildebrand method is a widely used spectrophotometric technique to determine the association constant (K) and the molar extinction coefficient (ε) of a 1:1 charge-transfer complex.[8][9][10]

Principle: The method relies on measuring the absorbance of a series of solutions containing a fixed concentration of the acceptor (PMDA) and varying, excess concentrations of the donor. The following equation is used:

1 / (A - A₀) = 1 / (ε - ε₀) + 1 / (K * (ε - ε₀) * [D]₀)

where:

-

A is the absorbance of the solution at the wavelength of the charge-transfer band.

-

A₀ is the absorbance of the PMDA solution at the same wavelength in the absence of the donor.

-

ε is the molar extinction coefficient of the complex.

-

ε₀ is the molar extinction coefficient of PMDA at that wavelength.

-

[D]₀ is the initial concentration of the donor.

-

K is the association constant.

Procedure:

-

Prepare Stock Solutions: Prepare a stock solution of PMDA of known concentration in a suitable solvent (e.g., dichloromethane or carbon tetrachloride). Prepare a series of stock solutions of the aromatic donor at different, higher concentrations.

-

Prepare Sample Solutions: Prepare a series of solutions for UV-Vis analysis by mixing a fixed volume of the PMDA stock solution with varying volumes of the donor stock solutions and diluting to a constant final volume. The concentration of the donor should be in large excess compared to the PMDA concentration.

-

Measure Absorbance: Record the UV-Vis spectrum for each solution, including a blank containing only the solvent and a reference solution containing only PMDA at the same concentration as in the sample solutions. Measure the absorbance (A) at the wavelength of the maximum of the charge-transfer band (λ_max).

-

Data Analysis: Plot 1 / (A - A₀) on the y-axis against 1 / [D]₀ on the x-axis. The plot should be linear for a 1:1 complex.

-

Calculate K and ε:

-

The y-intercept of the line is equal to 1 / (ε - ε₀).

-

The slope of the line is equal to 1 / (K * (ε - ε₀)).

-

From the intercept, calculate (ε - ε₀).

-

From the slope and the value of (ε - ε₀), calculate the association constant K.

-

To determine the enthalpy (ΔH) and entropy (ΔS) of complex formation, the Benesi-Hildebrand analysis is repeated at several different temperatures. A plot of ln(K) versus 1/T (the van't Hoff plot) will have a slope of -ΔH/R and a y-intercept of ΔS/R, where R is the gas constant.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Formation of a PMDA charge-transfer complex.

Caption: Benesi-Hildebrand experimental workflow.

Conclusion

This technical guide has provided a detailed overview of the electron affinity of this compound and the formation of its charge-transfer complexes. The high electron affinity of PMDA makes it a powerful building block in supramolecular chemistry and materials science. The thermodynamic parameters that govern the stability of its charge-transfer complexes can be reliably determined using UV-Vis spectrophotometry, as detailed in the experimental protocols. The provided data and methodologies serve as a valuable resource for researchers and professionals working in fields where charge-transfer interactions play a crucial role, including drug development, organic electronics, and sensor technology.

References

- 1. Thermodynamic constants for some π-acceptor–methylbenzene charge-transfer complexes from nuclear magnetic resonance shift measurements - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 2. Electron affinity (data page) - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Calorimetric determination of the standard transformed enthalpy of a biochemical reaction at specified pH and pMg - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Electron Affinities of Ligated Icosahedral M13 Superatoms Revisited by Gas-Phase Anion Photoelectron Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Developments in Gas-Phase Ion/Ion Reactions for Analytical Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. indianchemicalsociety.com [indianchemicalsociety.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Pyromellitic Dianhydride: A Technical Guide to its Historical Development and Initial Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyromellitic dianhydride (PMDA) is a pivotal organic compound that has played a crucial role in the development of high-performance polymers. Its significance lies primarily in its function as a key monomer in the synthesis of polyimides, a class of polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength. This technical guide provides an in-depth exploration of the historical development of PMDA, its initial synthesis, and its early applications, with a focus on the pioneering polyimide materials derived from it.

Historical Development

The journey of this compound is intrinsically linked to the quest for materials that could withstand extreme conditions. While the first polyimide was discovered in 1908, it was the semi-industrial production of PMDA by DuPont in 1960 that marked a significant milestone, paving the way for the commercialization of high-performance polyimides.[1] This development was driven by the increasing demands of the aerospace, rocketry, and electronics industries for materials with superior durability and thermal stability.[1]

Initial industrial-scale production of PMDA was largely based on three main methods:[1]

-

Vapor-phase oxidation of 3,3',4,4'-tetraalkylbenzenes (primarily durene) at high temperatures using catalysts.[1]

-

Two-phase oxidation of 3,3',4,4'-tetraalkylbenzene, first with air in the presence of a cobalt catalyst, followed by oxidation with nitric acid.[1]

-

Alkylation of p-xylene (B151628) and pseudocumene followed by oxidation.[1]

These early production methods were instrumental in making PMDA available for the synthesis of polyimides on a larger scale.

Initial Synthesis of this compound

The foundational synthesis of this compound in a laboratory setting can be achieved through the dehydration of pyromellitic acid.[2] A common laboratory method involves the use of a dehydrating agent like acetic anhydride.[2]

One of the classical and still relevant industrial synthesis routes involves the liquid-phase oxidation of 1,2,4,5-tetraalkyl benzene (B151609) (durene) to form pyromellitic acid, which is then dehydrated to yield this compound.[3] This process, however, was often associated with challenges such as high costs, long reaction times, and the need for specialized equipment.[3]

Another significant early method was the oxidation of coal, which could be a source of various benzene polycarboxylic acids, including pyromellitic acid.[4][5] Research in the 1970s by the Polish Academy of Sciences Institute of Organic Chemistry explored the decarboxylation of benzene-pentacarboxylic acid and benzene-hexacarboxylic acid to produce this compound.[4]

Initial Uses: The Dawn of High-Performance Polyimides

The most prominent initial application of this compound was as a monomer for the synthesis of polyimides. The reaction of PMDA with a diamine, such as 4,4'-oxydianiline (B41483) (ODA), in a two-step process yields a poly(amic acid) precursor, which is then thermally or chemically treated to form the final polyimide.[6][7]

Kapton®: A Landmark Innovation

The commercial introduction of Kapton®, a polyimide film based on PMDA and ODA, by DuPont in the 1960s revolutionized numerous industries.[8][9][10] This material exhibited an extraordinary combination of properties that were previously unattainable with other polymers.

-

Aerospace and Space Exploration: Kapton®'s exceptional thermal stability, with a service temperature range from -269°C to +400°C, made it an ideal material for space applications.[10] Its initial uses in this domain included insulation for spacecraft, components of space blankets, and various instruments on satellites.[10]

-

Electronics and Electrical Insulation: Due to its excellent dielectric properties and high-temperature resistance, Kapton® was quickly adopted for electrical insulation.[8] It was used in flexible printed circuits, insulation for magnet wire, and as a protective layer for sensitive electronic components.[9]

-

Wire and Cable Insulation: The lightweight nature and superior insulating properties of Kapton® led to its widespread use in wiring for civil and military aircraft.[10]

Quantitative Data

The following tables summarize the key properties of early this compound and the resulting Kapton® HN polyimide film.

| Property | Value | Reference |

| Melting Point | 283–286 °C | [2] |

| Boiling Point | 397–400 °C | [2] |

| Density | 1.68 g/cm³ | [2] |

| Appearance | White, hygroscopic solid | [2] |

| Solubility in Water | Hygroscopic | [2] |

| Table 1: Physical Properties of this compound |

| Property | Value at 23°C (unless specified) | Reference |

| Ultimate Tensile Strength | 231 MPa | [11][12] |

| Ultimate Elongation | 72% | [12] |

| Tensile Modulus | 2.5 GPa | [12] |

| Dielectric Constant (1 kHz) | 3.4 - 3.5 | [2][13] |

| Dielectric Strength (25 µm film) | 303 V/µm (7700 V/mil) | [2] |

| Thermal Conductivity | 0.12 W/m·K | [2][14] |

| Service Temperature Range | -269°C to +400°C | [8][10] |

| Table 2: Typical Properties of Early Kapton® HN Film |

Experimental Protocols

Laboratory Synthesis of Poly(amic acid) from PMDA and ODA

This protocol describes a typical laboratory-scale synthesis of the poly(amic acid) precursor to polyimide.

Materials:

-

This compound (PMDA)

-

4,4'-Oxydianiline (ODA)

-

N,N-dimethylacetamide (DMAc) or N,N-dimethylformamide (DMF) (anhydrous)[7][15]

-

Nitrogen gas supply

-

Magnetic stirrer and stir bar

-

Three-necked round-bottom flask

-

Ice bath

Procedure:

-

Dry the PMDA and ODA in a vacuum oven to remove any moisture.[7]

-

Set up the three-necked flask with a magnetic stirrer, a nitrogen inlet, and a stopper.

-

Add a calculated amount of anhydrous DMAc or DMF to the flask and begin stirring under a gentle stream of nitrogen.

-

Slowly add a stoichiometric amount of ODA to the solvent and stir until it is completely dissolved.[7]

-

Cool the solution in an ice bath.

-

Gradually add an equimolar amount of PMDA to the cooled diamine solution in small portions to control the exothermic reaction.

-

Continue stirring the reaction mixture under a nitrogen atmosphere at room temperature for several hours (typically 2-24 hours) until a viscous poly(amic acid) solution is formed.[16][17]

Thermal Imidization of Poly(amic acid) to Polyimide Film

This protocol outlines the process of converting the synthesized poly(amic acid) solution into a polyimide film.

Materials:

-

Poly(amic acid) solution

-

Glass substrate

-

Doctor blade or spin coater

-

Programmable oven or hot plate

Procedure:

-

Cast the viscous poly(amic acid) solution onto a clean glass substrate using a doctor blade to achieve a uniform thickness.[16]

-

Place the coated substrate in an oven and subject it to a multi-stage heating process. A typical curing schedule involves:

-

Heating at a low temperature (e.g., 80-100°C) for an initial period (e.g., 1-2 hours) to slowly remove the solvent.

-

Gradually increasing the temperature to a higher range (e.g., 150-200°C) and holding for a period (e.g., 1 hour) to initiate imidization.[18][19]

-

A final high-temperature cure (e.g., 250-350°C) for a duration (e.g., 1-2 hours) to complete the cyclodehydration process and form the stable polyimide structure.[16][18][19]

-

-

After the curing cycle is complete, allow the substrate to cool down slowly to room temperature.

-

Carefully peel the resulting polyimide film from the glass substrate.

Mandatory Visualizations

Caption: Historical timeline of this compound and its initial applications.

References

- 1. biotech-asia.org [biotech-asia.org]

- 2. epectec.com [epectec.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. atlantis-press.com [atlantis-press.com]

- 5. researchgate.net [researchgate.net]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. utpedia.utp.edu.my [utpedia.utp.edu.my]

- 8. blog.marianinc.com [blog.marianinc.com]

- 9. Kapton® HN Film | Die Cutting, Fabrication, Availability [nedc.com]

- 10. Kapton - Wikipedia [en.wikipedia.org]

- 11. Polyimide [mit.edu]

- 12. American Durafilm - KAPTON® Film - Physical Properties of KAPTON® [mu2e.phy.duke.edu]

- 13. igmarston.com [igmarston.com]

- 14. researchgate.net [researchgate.net]

- 15. CN106810692B - Preparation method of polyamic acid solution and polyimide film - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. THERMAL IMIDIZATION OF POLY(AMIC ACID), CHEMICAL IMIDIZATION OF POLY(AMIC ACID) [ebrary.net]

- 19. Synthesis and Imidization of Polyamic Acid | Scientific.Net [scientific.net]

Audience: Researchers, scientists, and drug development professionals.

An In-Depth Technical Guide to the Fundamental Reactivity of Anhydride (B1165640) Groups in Pyromellitic Dianhydride (PMDA)

Executive Summary

This compound (PMDA) is a cornerstone chemical intermediate, pivotal in the synthesis of high-performance polymers, particularly polyimides.[1] Its robust thermal stability and exceptional reactivity are derived from its unique molecular structure, which features two carboxylic anhydride groups attached to a central benzene (B151609) ring.[1][2] This guide provides a comprehensive exploration of the fundamental reactivity of these anhydride groups, detailing the primary reaction pathways, underlying mechanisms, and influencing factors. It serves as a technical resource, offering quantitative kinetic and thermodynamic data, detailed experimental protocols, and visual diagrams of key processes to facilitate a deeper understanding and application of PMDA in advanced material and pharmaceutical development.

Core Reactivity of the Anhydride Group

The reactivity of PMDA is dominated by the electrophilic nature of the four carbonyl carbons within its two anhydride moieties. The coplanar arrangement of these groups on the benzene ring creates a strong electron-accepting character.[2] This high degree of electrophilicity makes the anhydride groups highly susceptible to nucleophilic attack, which is the primary mechanism for all its major reactions. PMDA is considered one of the most reactive common dianhydrides, a property that is closely correlated with its high electron affinity.[2]

The general reaction mechanism is a nucleophilic acyl substitution. A nucleophile attacks one of the carbonyl carbons, leading to the opening of the five-membered anhydride ring and the formation of a tetrahedral intermediate. This intermediate then collapses, resulting in the formation of a new acyl linkage and a carboxylic acid group.

Caption: General mechanism of nucleophilic attack on a PMDA anhydride group.

Key Reactions and Mechanisms

The anhydride groups of PMDA undergo several fundamental reactions critical to its application, primarily imidization, hydrolysis, and esterification.

Imidization with Amines

The most significant reaction of PMDA is its polycondensation with primary diamines to synthesize polyimides, such as the well-known Kapton®.[3][4] This is a two-step process.[3][5]

-

Step 1: Poly(amic acid) (PAA) Formation: At room temperature, the highly reactive PMDA undergoes a polycondensation reaction with a diamine (e.g., 4,4'-oxydianiline (B41483) or ODA) in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP).[5][6] The amine's nucleophilic nitrogen attacks the anhydride's carbonyl carbon, leading to ring-opening and the formation of a long-chain polymer, poly(amic acid) (PAA), which contains both amide and carboxylic acid functional groups.[2][6]

-

Step 2: Imidization (Cyclodehydration): The PAA precursor is then converted into the final polyimide through thermal curing or chemical dehydration.[5] Thermal imidization involves heating the PAA film, typically to temperatures between 250°C and 400°C.[3][5][7] This causes the amic acid groups to cyclize, forming a stable five-membered imide ring and eliminating a molecule of water.[5] The degree of imidization is highly dependent on the curing temperature and time.[5] For PMDA-ODA, the imidization reaction is largely complete at approximately 270°C.[7]

Caption: Two-step reaction pathway for the synthesis of PMDA-based polyimide.

Hydrolysis

PMDA is hygroscopic and reacts with water, causing the anhydride rings to open and form the corresponding tetracarboxylic acid, pyromellitic acid.[4] This reaction is a form of hydrolysis and is generally undesirable during storage and processing when the anhydride form is required. However, controlled hydrolysis is utilized in surface modification applications. The alkaline hydrolysis of PMDA-based polyimide (PMDA-ODA) surfaces has been studied to introduce carboxylic acid groups, altering surface properties.[8][9]

The kinetics of this surface hydrolysis in the presence of excess base follow a pseudo-first-order model.[8][9]

Esterification

PMDA readily reacts with alcohols to form ester derivatives. This reaction can proceed in a controlled manner to yield different products. For instance, reaction with two equivalents of an alcohol like 2-hydroxyethyl methacrylate (B99206) (HEMA) can lead to a diester dicarboxylic acid, where one anhydride ring has reacted on both carbonyls.[10][11] This process is fundamental to creating photosensitive polyimides and other functional polymers. The reaction conditions can be mild to preserve the carboxylic acid groups formed from the first ring-opening.[10]

Furthermore, PMDA is used as a chain extender in the recycling of polyesters like PET.[12] In the molten state, the anhydride groups react with the terminal hydroxyl and carboxylic acid groups of the PET chains, increasing the polymer's molecular weight and improving its rheological properties.[12]

Quantitative Data on PMDA Reactivity

Summarizing quantitative data provides a comparative basis for understanding the reactivity of PMDA under various conditions.

| Reaction Type | Reactants/System | Parameter | Value | Reference |

| Imidization | PMDA-ODA | Completion Temperature | ~270 °C | [7] |

| PMDA-ODA | Post-baking for >90% Imidization | >250 °C for 20 min | [3] | |

| Hydrolysis | PMDA-ODA Polyimide Surface (Alkaline) | Pseudo-first-order rate constant (k_obs) | 0.1 - 0.9 min⁻¹ | [8][9] |

| PMDA-ODA Polyimide Surface (Alkaline) | Formation constant (K) | 2 - 10 L·mol⁻¹ | [8] | |

| Electron Affinity | PMDA | Electron Affinity (Ea) | Correlated with high acylation rate | [2] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research.

Protocol: Thermal Imidization of PMDA-ODA Film

This protocol describes the formation of a polyimide film from a poly(amic acid) precursor solution, a common procedure in materials science and electronics.[3]

Caption: Experimental workflow for the thermal imidization of a PMDA-ODA film.

Methodology:

-

Solution Preparation: A solution of poly(amic acid) derived from PMDA and ODA is prepared in a suitable polar aprotic solvent, such as γ-butyrolactone.[3]

-

Film Deposition: The PAA solution is spin-coated onto a substrate (e.g., an indium tin oxide (ITO)-coated glass slide) to create a thin, uniform film.[3]

-

Solvent Removal (Pre-bake): The coated substrate is pre-baked at a relatively low temperature (e.g., 80°C for 1 minute) to drive off the bulk of the solvent.[3]

-

Thermal Curing (Post-bake): The film is then post-baked at a series of higher, controlled temperatures (e.g., for 20 minutes at temperatures ranging from 100°C to over 400°C) to induce thermal imidization.[3]

-

Analysis: The degree of imidization and structural changes are monitored at each temperature step using analytical techniques like Near-Edge X-ray Absorption Fine Structure (NEXAFS) or Fourier Transform Infrared (FT-IR) spectroscopy.[3][7]

Protocol: Alkaline Hydrolysis of a Polyimide Surface

This protocol outlines a method to study the kinetics of surface modification of a polyimide film via hydrolysis.[8][9]

Methodology:

-

Substrate Preparation: A fully cured PMDA-ODA polyimide film is used as the substrate.

-

Reaction Setup: The film is exposed to an aqueous solution of a strong base (e.g., potassium hydroxide) of a known concentration. The temperature is controlled throughout the experiment.

-

Kinetic Monitoring: The reaction is monitored over time. Since the base is in large excess, pseudo-first-order kinetics can be assumed.[8]

-

Quantification: The extent of hydrolysis is quantified by measuring the number of carboxylic acid groups formed on the surface. This can be achieved through techniques like contact angle titration experiments.[8][9]

-

Data Analysis: The observed rate constant (k_obs) is determined by plotting the change in carboxylic acid group concentration versus time. The dependence of k_obs on the hydroxide (B78521) ion concentration is then analyzed to propose a rate equation.[8]

Conclusion